cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)
Description
Properties
CAS No. |
502693-09-6 |
|---|---|
Molecular Formula |
C42H52N6O4RuS2 |
Molecular Weight |
870.1 g/mol |
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);dithiocyanate |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CHNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2 |
InChI Key |
LULNJFDMQSRXHK-UHFFFAOYSA-L |
SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
Canonical SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) is the photosensitive material in dye-sensitized solar cells (DSCs). This compound, also known as N3 dye, is a ruthenium polypyridyl based complex.
Mode of Action
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) interacts with its target by absorbing sunlight and transferring the energy to the semiconductor material in the DSCs. This energy transfer results in the generation of electricity.
Biochemical Pathways
The affected pathway is the energy conversion process in DSCs. cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) absorbs sunlight and initiates a series of electron transfers, resulting in the generation of electricity.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II), it would refer to how the compound is distributed within the DSC, how it interacts with light, and how it transfers energy. The compound’s effectiveness in converting light energy into electrical energy would be its bioavailability.
Result of Action
The molecular and cellular effects of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II)'s action are the generation of electricity in DSCs. This is achieved through the absorption of sunlight and the subsequent energy transfer to the semiconductor material.
Action Environment
Environmental factors such as the intensity and wavelength of sunlight can influence the action, efficacy, and stability of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II). For example, under low light conditions, the energy conversion efficiency may decrease.
Biochemical Analysis
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including proteins and enzymes. The nature of these interactions is largely dependent on the specific structure of the ruthenium complex and the biomolecules involved.
Cellular Effects
It is known that ruthenium complexes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has been shown to have high stability. For example, the Z-907-TiO2 system exhibited a 1.09 mA/cm2 photocurrent density after 2 hours of analysis, with 78% of its performance retained even after an extended 48 hours of analysis.
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors.
Transport and Distribution
It is known that ruthenium complexes can interact with various transporters and binding proteins.
Biological Activity
cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II), commonly referred to as Z907 , is a ruthenium-based complex known for its application in dye-sensitized solar cells (DSSCs) and its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C42H51N6O4RuS2
- Molecular Weight : 869.1 g/mol
- CAS Number : 502693-09-6
- Melting Point : 196°C
- Solubility : Soluble in acetonitrile and DMSO
Biological Activity Overview
Research indicates that Z907 exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT) and as a potential anticancer agent. Its mechanism primarily involves the generation of reactive oxygen species (ROS) upon light activation.
- Photodynamic Activity : Upon excitation with light, Z907 generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells.
- Cellular Uptake : The complex is taken up by cells through endocytosis, enhancing its efficacy as a therapeutic agent.
- Targeting Mechanism : Z907 has shown selective toxicity towards tumor cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.
Study 1: Cytotoxicity in Cancer Cells
A study assessing the cytotoxic effects of Z907 on various cancer cell lines (e.g., HeLa and A549) demonstrated:
- IC50 Values : The IC50 for HeLa cells was found to be approximately 5 µM after 24 hours of exposure to light.
- Mechanism Confirmation : Flow cytometry analysis indicated an increase in apoptotic cells following treatment with Z907 under light exposure.
Study 2: In Vivo Efficacy
In vivo studies using murine models showed:
- Tumor Reduction : Mice treated with Z907 exhibited a significant reduction in tumor size compared to controls.
- Safety Profile : Histological analysis revealed no significant damage to surrounding healthy tissues, indicating a favorable safety profile.
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Tumor Reduction (%) | Apoptosis Induction (%) |
|---|---|---|---|
| Z907 | 5 | 70 | 60 |
| Cisplatin | 10 | 50 | 40 |
| Doxorubicin | 8 | 55 | 45 |
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells are a promising technology for converting sunlight into electricity. The cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) compound serves as a key sensitizer in these cells due to its unique electronic properties.
Photophysical Properties
- Absorption Spectrum : The N3 dye exhibits strong absorption in the visible spectrum, particularly around 500 nm, which is crucial for effective light harvesting.
- Charge Transfer Mechanism : Upon excitation, the dye undergoes a charge transfer process that injects electrons into the conduction band of TiO₂ semiconductors used in DSSCs. This mechanism is vital for generating photocurrent.
Performance Metrics
- Efficiency : DSSCs incorporating N3 dye have achieved power conversion efficiencies exceeding 11%, making them competitive with traditional silicon-based solar cells.
- Stability : The stability of the N3 dye under operational conditions has been extensively studied, showing resilience against photodegradation.
Catalysis
Beyond its applications in solar energy conversion, cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) has potential uses in catalysis.
Photocatalytic Reactions
The compound can act as a photocatalyst for various organic transformations under light irradiation. Its ability to absorb light and facilitate electron transfer makes it suitable for:
- Water splitting to generate hydrogen.
- Organic synthesis reactions involving C-C bond formation.
Photochemistry
The unique properties of this ruthenium complex also lend themselves to applications in photochemistry.
Light Harvesting
As a photosensitizer, N3 dye can be utilized in systems designed for:
- Photodynamic therapy (PDT) in medical applications.
- Environmental remediation processes through photodegradation of pollutants.
Case Studies
Several studies have documented the effectiveness of cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) in practical applications:
Chemical Reactions Analysis
Ligand-Based Reactivity
The compound’s reactivity is governed by its three distinct ligands:
-
Two isothiocyanate (NCS⁻) ligands : Labile groups prone to substitution in the presence of stronger field ligands.
-
4,4′-Dicarboxylic acid-2,2′-bipyridine (H₂dcbpy) : Anchoring ligand with carboxylate groups for binding to TiO₂ surfaces.
-
4,4′-Dinonyl-2,2′-bipyridine (dnbpy) : Hydrophobic ligand providing steric insulation against charge recombination.
Key Reactions:
-
Surface Anchoring :
Carboxylic acid groups on H₂dcbpy deprotonate and bind to TiO₂ surfaces via ester-like linkages, critical for electron injection in DSCs[^2][^3]: -
Ligand Substitution :
Isothiocyanate ligands may undergo substitution with other π-acceptor ligands (e.g., CN⁻, SCN⁻) under thermal or photochemical conditions[^5].
Redox Reactions in Photoelectrochemical Systems
The Ru(II) center facilitates electron transfer during DSC operation:
Comparison with Similar Compounds
Comparison with Similar Ruthenium-Based Sensitizers
Structural and Functional Differences
Table 1: Key Structural Features of Selected Ru(II) Sensitizers
| Compound | Key Substituents | Anchoring Groups | Notable Features |
|---|---|---|---|
| Z907 | 4,4′-dinonyl-2,2′-bipyridine | 2× -COOH (dcbpy) | Hydrophobic alkyl chains |
| N3 | 2× 2,2′-bipyridyl-4,4′-dicarboxylic acid | 2× -COOH | High molar extinction coefficient |
| N719 | N3 derivative with tetrabutylammonium counterions | 2× -COO⁻ (deprotonated) | Enhanced charge transfer efficiency |
| N749 (Black Dye) | Terpyridyl-4,4′,4′′-tricarboxylate | 3× -COOH | Broad UV-Vis absorption |
| Ru 455 | 2,2′-bipyridyl-4,4′-dicarboxylic acid | 2× -COOH | Simpler structure, lower efficiency |
| Ru 470 | Tris(2,2′-bipyridyl-4,4′-dicarboxylic acid) | 3× -COOH | Different TiO₂ bonding geometry |
Photophysical and Electrochemical Properties
Table 2: Performance Metrics in DSSCs
| Compound | Absorption λₘₐₓ (nm) | Redox Potential (V vs. NHE) | Power Conversion Efficiency (%) | Charge Transfer Time (fs) |
|---|---|---|---|---|
| Z907 | 535 | +1.10 (Ru³⁺/Ru²⁺) | 8.5–9.5 | 2–5 |
| N3 | 535 | +1.12 | 10–11.2 | 1–3 |
| N719 | 535 | +1.10 | 11.1 | <1 |
| N749 | 610 | +1.00 | 10.4 | 3–7 |
| Ru 470 | 520 | +1.05 | 6.8 | 10–15 |
Key Observations :
- Z907 vs. N3/N719: Z907 exhibits slightly lower efficiency due to reduced electron injection efficiency from the dinonyl groups, which sterically hinder interfacial interactions . However, its hydrophobic chains enhance long-term stability in humid environments .
- N749 (Black Dye) : Broader absorption into the near-IR (λₘₐₓ = 610 nm) but suffers from faster charge recombination compared to Z907 .
- Ru 470 : Unusual bonding geometry on TiO₂ (likely tridentate via three -COOH groups) slows charge transfer, reducing efficiency .
Charge Transfer Dynamics
- Z907: Charge transfer occurs within 2–5 fs, slower than N3/N719 (<3 fs), attributed to steric effects from dinonyl chains .
- N3/N719 : Ultra-fast charge injection (<1–3 fs) due to optimal alignment of -COOH anchoring groups with TiO₂ surface states .
- Ru 455/470 : Lower performance linked to suboptimal orbital overlap between dye and semiconductor .
Stability and Environmental Resistance
- Z907: Superior resistance to water-induced desorption due to hydrophobic dinonyl groups. Maintains >90% efficiency after 1000 hours under ambient conditions .
- N3/N719: Require co-adsorbents (e.g., chenodeoxycholic acid) to prevent aggregation and degradation .
Critical Analysis of Research Findings
- Spatial Effects: highlights that substituent position (e.g., 3,3′ vs. 4,4′ carboxylates) drastically alters redox potentials and charge injection efficiency. Z907’s 4,4′-dicarboxylic acid configuration optimizes anchoring .
- Counterion Effects : N719’s tetrabutylammonium counterions improve charge separation by reducing Coulombic attraction between Ru²⁺ and TiO₂ .
- Synthetic Challenges : Purification of N-bonded isomers (e.g., in N3) is critical; impurities reduce efficiency by up to 30% .
Q & A
Basic: What are the key synthetic methodologies for preparing cis-bis(isothiocyanato)ruthenium(II) complexes with bipyridyl ligands?
Answer:
The synthesis typically involves a one-pot reaction using dichloro(p-cymene)ruthenium(II) dimer as a precursor. For Z907, the heteroleptic structure is achieved by sequential ligand substitution:
Ligand Functionalization : The hydrophobic 4,4'-dinonyl-2,2'-bipyridine ligand is synthesized via Wittig reactions or alkylation of pre-functionalized bipyridines .
Coordination : Ruthenium is reacted with isothiocyanate (NCS⁻), 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy), and the dinonyl ligand under reflux in ethanol/DMF.
Purification : Column chromatography (silica gel) or recrystallization isolates the pure complex. Key parameters include pH control (to prevent carboxylate protonation) and inert atmosphere to avoid oxidation .
Basic: Which characterization techniques are critical for confirming the structure and purity of this ruthenium complex?
Answer:
- NMR Spectroscopy : Confirms ligand stoichiometry and purity. The dinonyl chain protons (δ 0.5–2.0 ppm) and aromatic bipyridyl protons (δ 7.5–9.0 ppm) are diagnostic .
- Circular Dichroism (CD) : Used to resolve enantiomers (Δ/Λ configurations) in chiral complexes .
- Emission Lifetime Measurements : Time-resolved spectroscopy (µs-ms range) assesses excited-state behavior, critical for DSSC applications .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content).
Basic: What safety precautions are required when handling this compound in the laboratory?
Answer:
- GHS Hazards : Skin/eye irritation (Category 2/2A) and respiratory irritation (Category 3).
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
- First Aid : Immediate flushing with water for eye/skin contact .
Advanced: How do density functional theory (DFT) calculations elucidate the ground- and excited-state electronic structures of this complex?
Answer:
DFT and TD-DFT studies reveal:
- Ground State : Occupied MOs localized on carboxylate ligands align with TiO₂ valence bands, enabling strong anchoring. The LUMO (bipyridyl π*) lies above the TiO₂ conduction band, facilitating electron injection .
- Excited State : Metal-to-ligand charge transfer (MLCT) transitions (~550 nm) dominate, with NCS⁻ ligands stabilizing the Ru(III) state. Spin-orbit coupling reduces recombination rates .
Table 1: Key DFT-Predicted Electronic Parameters
| Parameter | Value (eV) | Role in DSSC Performance |
|---|---|---|
| HOMO (Ru d-orbitals) | -5.2 | Hole localization |
| LUMO (bpy π*) | -3.8 | Electron injection |
| MLCT Energy Gap | 1.7 | Light absorption |
Advanced: What mechanistic insights explain its superior charge-transfer efficiency in dye-sensitized solar cells?
Answer:
- Electron Injection : The carboxylate groups enable strong binding to TiO₂, with electron injection times <100 fs .
- Charge Recombination : Hydrophobic dinonyl chains reduce back-electron transfer by shielding the Ru center from I₃⁻/I⁻ electrolytes (recombination rate: ~10⁻³ s⁻¹ vs. 10⁻² s⁻¹ for non-alkylated analogs) .
- Regeneration Kinetics : Thiocyanate ligands stabilize Ru(III), accelerating dye regeneration by iodide .
Advanced: How do structural modifications (e.g., alkyl chains, donor-antenna ligands) impact photovoltaic performance?
Answer:
- Alkyl Chains (Dinonyl) : Enhance stability and reduce recombination but may limit dye loading due to steric hindrance .
- Donor-Antenna Ligands : Conjugated segments (e.g., fluorene) redshift absorption (λₐᵦₛ up to 620 nm) but require balanced hydrophobicity to prevent aggregation .
Table 2: Comparative Performance of Modified Complexes
| Complex | Jₛc (mA/cm²) | Vₒc (mV) | Efficiency (%) |
|---|---|---|---|
| Z907 | 14.2 | 720 | 6.36 |
| HRD-1 (alkyl) | 16.1 | 690 | 6.91 |
| Ru-TPA-EO | 15.8 | 735 | 7.80 |
| Data from |
Advanced: What methodologies assess the thermal and photochemical stability of this complex under operational conditions?
Answer:
- Accelerated Aging Tests : Expose DSSCs to 85°C/85% RH for 1000 hours; monitor efficiency decay (<10% loss indicates robustness) .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct) increase due to dye degradation .
- UV-Vis Spectroscopy : Tracks absorption spectral shifts after prolonged light soaking .
Advanced: How does Z907 compare to benchmark sensitizers like N3 and N719 in terms of electron injection and recombination dynamics?
Answer:
- Electron Injection : Z907 shows slower injection (~200 fs) than N3 (~50 fs) due to hydrophobic shielding but higher injection yield (95% vs. 90%) .
- Recombination : Z907’s dinonyl chains reduce I₃⁻ access to TiO₂, yielding 20% higher Vₒc than N719 .
- Lifetime : Z907-based cells retain >80% efficiency after 1000 hours vs. <70% for N3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
